molecular formula C36H58N2O5S B1665511 Unii-J3I865H026 CAS No. 142021-80-5

Unii-J3I865H026

Cat. No. B1665511
M. Wt: 630.9 g/mol
InChI Key: MUVZCNJMKMCHMD-IBSDALFFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ANQ-9040 is a nondepolarizing neuromuscular relaxant of the steroid class.

Scientific Research Applications

Nanoparticle Synthesis and Material Science

Recent advances in the liquid-phase syntheses of inorganic nanoparticles demonstrate the importance of novel materials in chemical research. This area, crucial for advancements in industry and technology, exemplifies the synergism between scientific discovery and technological development. The evolution of the electronics industry from vacuum tubes to miniature chips is a prime example of how new semiconducting materials can revolutionize technology (Cushing, Kolesnichenko, & O'Connor, 2004).

Multinational Research Projects

The Multinational Comparative Time Budget Research Project, led by Alexander Szlai, showcases the collaborative nature of scientific exploration. This project, involving social research institutes conducting parallel surveys in various countries, underscores the importance of international cooperation in scientific research (Szlai, 1966).

Translating Research into Practical Innovations

The transformation of basic scientific research into practical innovations that benefit society is a longstanding human endeavor. The National Collegiate Inventors and Innovators Alliance (NCIIA) is an example of an organization that supports the translation of STEM innovation into socially beneficial ventures. This approach exemplifies the connection between scientific research and technological advancement in the modern world (Giordan, Shartrand, Steig, & Weilerstein, 2011).

International Cooperation in Nuclear Research

The Joint Institute for Nuclear Research (JINR) serves as a model for how fundamental research in physics can be integrated with cutting-edge technology and education. This international research organization highlights the significance of collaborative efforts in advancing scientific knowledge and training research personnel in member states (Starchenko & Shimanskaya, 2012; Matveev, 2016).

properties

CAS RN

142021-80-5

Product Name

Unii-J3I865H026

Molecular Formula

C36H58N2O5S

Molecular Weight

630.9 g/mol

IUPAC Name

[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate

InChI

InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1

InChI Key

MUVZCNJMKMCHMD-IBSDALFFSA-M

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

SMILES

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ANQ 9040
ANQ-9040

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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